

Spectroscopic Analysis of Butyl Cinnamate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **butyl cinnamate**, a widely used fragrance and flavoring agent. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a complete spectral signature of the molecule. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of **butyl cinnamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **butyl cinnamate** provides a detailed map of the proton environments within the molecule. The data presented here is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.68	Doublet	1H	Ar-CH=	16.0
7.53-7.51	Multiplet	2H	Aromatic-H (ortho)	
7.39-7.37	Multiplet	3H	Aromatic-H (meta, para)	
6.44	Doublet	1H	=CH-COO	16.0
4.21	Triplet	2H	O-CH ₂ -	6.7
1.73-1.66	Multiplet	2H	-CH2-CH2-CH2-	_
1.49-1.40	Multiplet	2H	-CH2-CH2-CH3	_
0.97	Triplet	3H	-СН₃	7.4

 $^{^{\}rm 13}\text{C}$ NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the **butyl cinnamate** molecule.



Chemical Shift (δ) ppm	Assignment	
167.5	C=O (Ester carbonyl)	
145.0	Ar-CH=	
134.9	Aromatic C (quaternary)	
130.6	Aromatic CH (para)	
129.3	Aromatic CH (meta)	
128.5	Aromatic CH (ortho)	
118.8	=CH-COO	
64.8	O-CH ₂ -	
31.2	-CH2-CH2-CH2-	
19.6	-CH2-CH2-CH3	
14.2	-CH₃	

Infrared (IR) Spectroscopy

The IR spectrum of **butyl cinnamate** highlights the key functional groups present in the molecule through their characteristic vibrational frequencies.



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3060	Medium	Aromatic C-H	Stretch
~3030	Medium	Vinylic (=C-H)	Stretch
2960-2870	Strong	Aliphatic C-H	Stretch
~1715	Strong	C=O (α , β -unsaturated ester)	Stretch
~1635	Strong	C=C (alkene)	Stretch
~1580, ~1495	Medium-Weak	C=C (aromatic)	Stretch
~1260, ~1170	Strong	C-O (ester)	Stretch
~980	Strong	=C-H (trans alkene)	Out-of-plane bend
~765, ~690	Strong	C-H (monosubstituted benzene)	Out-of-plane bend

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **butyl cinnamate** results in the formation of a molecular ion and several characteristic fragment ions, which are useful for structural confirmation.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
204	~20	[M] ⁺ (Molecular Ion)
148	~70	[M - C4H8]+ (McLafferty rearrangement)
131	100	[C ₆ H ₅ CH=CHCO] ⁺ (Cinnamoyl cation)
103	~50	[C ₆ H ₅ CH=CH] ⁺ (Styryl cation)
77	~40	[C ₆ H₅] ⁺ (Phenyl cation)



Experimental Protocols

Detailed methodologies for the synthesis of **butyl cinnamate** and its spectroscopic analysis are provided below.

Synthesis of Butyl Cinnamate via Fischer Esterification

This protocol describes the synthesis of **butyl cinnamate** from cinnamic acid and n-butanol using an acid catalyst.[1][2][3][4][5]

Materials:

- trans-Cinnamic acid
- n-Butanol
- Concentrated sulfuric acid (H₂SO₄)
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of n-butanol (typically 3-5 molar equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops) to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.



- Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **butyl cinnamate**.
- The crude product can be further purified by vacuum distillation if necessary.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectrum Acquisition[6][7][8][9][10]

- Sample Preparation: Dissolve 5-25 mg of the purified **butyl cinnamate** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Acquisition: The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe. A standard ¹H NMR experiment is then run, followed by a ¹³C NMR experiment.

2.2.2. IR Spectrum Acquisition (Neat Liquid)[11][12][13][14][15]

- Sample Preparation: As **butyl cinnamate** is a liquid, its IR spectrum can be taken as a neat sample. Place one drop of the purified liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Cell Assembly: Carefully place a second salt plate on top of the first, creating a thin liquid film between the two plates.
- Analysis: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.



 Data Collection: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

2.2.3. Mass Spectrum Acquisition (Electron Ionization)[16][17][18][19][20]

- Sample Introduction: A small amount of the volatile **butyl cinnamate** sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+), which can then undergo fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Workflow and Pathway Visualizations

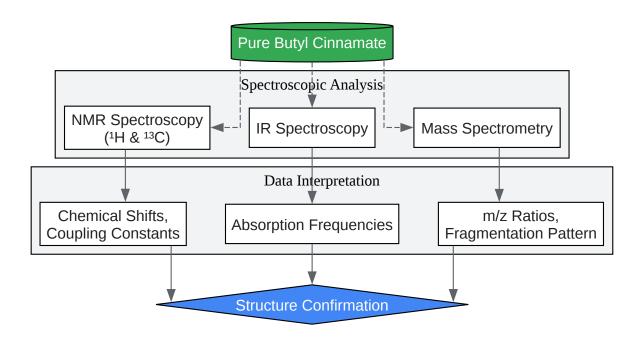
The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the synthesis and analysis of **butyl cinnamate**.



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Caption: Synthesis and purification workflow for **butyl cinnamate**.



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Caption: Workflow for the spectroscopic analysis of **butyl cinnamate**.

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